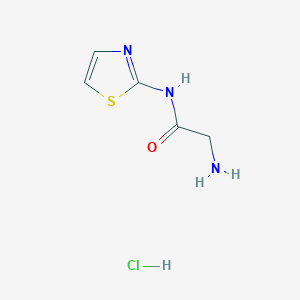

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride

Übersicht

Beschreibung

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a chemical compound with the molecular formula C5H7N3OS·HCl and a molecular weight of 193.66 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Wirkmechanismus

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities, including anticancer, antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . This suggests that the compound may interact with multiple targets depending on the specific biological context.

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemische Analyse

Biochemical Properties

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with proteases and kinases, influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and function of the target biomolecules.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines or alcohols for substitution reactions.

Condensing Agents: Such as acetic anhydride or phosphorus oxychloride for condensation reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 207.68 g/mol. The presence of the thiazole ring contributes to its reactivity and interaction with biological systems. The methylamino group allows for nucleophilic substitution reactions, while the acetamide moiety can participate in acylation reactions, making it versatile for various synthetic pathways.

Chemistry

- Building Block for Synthesis : 2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride serves as a key intermediate in the synthesis of more complex thiazole derivatives. It can be used in various chemical reactions, including oxidation, reduction, and substitution reactions.

-

Reactivity Studies : The compound undergoes several chemical transformations, such as:

- Oxidation : Can produce sulfoxides or sulfones.

- Reduction : May yield dihydrothiazole derivatives.

- Substitution : Can react with other nucleophiles to form substituted thiazole derivatives.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Dihydrothiazole | Sodium borohydride, lithium aluminum hydride |

| Substitution | Various thiazole derivatives | Amines, thiols, alcohols |

Biological Applications

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its potential as an antibiotic candidate is under investigation due to its ability to inhibit bacterial growth.

- Enzyme Interaction Studies : The compound has been shown to bind to specific enzymes involved in metabolic pathways. This property is crucial for understanding its mechanism of action and therapeutic potential in drug design.

- Cancer Research : Studies have explored the compound's anticancer properties, particularly its ability to inhibit tumor cell proliferation. Its structural features may allow it to interact with cellular targets involved in cancer progression.

Medicinal Chemistry

- Pharmaceutical Development : this compound is being investigated as a pharmaceutical intermediate for developing new drugs targeting various diseases, including infections and cancer.

- Drug Design : Computational studies using quantitative structure-activity relationship (QSAR) models have been employed to predict the biological activity of thiazole derivatives, leading to the identification of novel drug candidates.

Industrial Applications

- Agrochemicals : The compound's biological activity suggests potential applications in pest control and agricultural chemistry. Its efficacy against pathogens makes it a candidate for developing new agrochemical products.

Case Studies

Several studies have highlighted the applications of this compound:

-

Antimicrobial Efficacy Study :

- A study demonstrated that this compound significantly inhibits the growth of specific bacterial strains, indicating its potential as a lead compound for antibiotic development.

-

Synthesis of Novel Thiazole Derivatives :

- Researchers synthesized a series of thiazole derivatives using this compound as a starting material. The resulting compounds exhibited enhanced biological activities compared to their precursors.

-

Drug Interaction Analysis :

- Interaction studies revealed that this compound can modulate enzyme activities related to metabolic pathways, providing insights into its therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives such as:

- 2-aminothiazole

- Benzothiazole

- Thiazolidine-2,4-dione

Uniqueness

2-amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Biologische Aktivität

2-Amino-N-(1,3-thiazol-2-yl)acetamide hydrochloride is a thiazole derivative with notable biological activities, particularly in antimicrobial, antifungal, and anticancer domains. This compound has garnered attention in biochemical research due to its diverse applications and potential therapeutic benefits.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 207.68 g/mol. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing both nitrogen and sulfur atoms. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

The compound's broad-spectrum activity suggests its potential as a candidate for antibiotic development, particularly against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi are as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings highlight the compound's potential utility in treating fungal infections .

Anticancer Activity

The anticancer properties of thiazole derivatives have also been explored, with studies indicating that compounds similar to this compound can exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown IC50 values below those of standard treatments like doxorubicin in assays against human lung adenocarcinoma cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and metabolic pathways:

- Enzyme Inhibition : The thiazole moiety can bind to enzymes involved in key metabolic processes, modulating their activity and potentially leading to therapeutic effects.

- Structural Activity Relationship (SAR) : Variations in the thiazole structure significantly affect the compound's potency and selectivity against different biological targets .

Case Studies

Several studies have explored the efficacy of thiazole derivatives in clinical settings:

- Antimycobacterial Activity : A study demonstrated that derivatives of aminothiazoles possess significant activity against Mycobacterium tuberculosis, with some analogs showing sub-micromolar MIC values .

- Cytotoxicity Against Cancer Cells : Research has indicated that modifications in the thiazole structure can enhance cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development .

Eigenschaften

IUPAC Name |

2-amino-N-(1,3-thiazol-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS.ClH/c6-3-4(9)8-5-7-1-2-10-5;/h1-2H,3,6H2,(H,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNPGISPCFLJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.